C32-mycoketide
Description
Contextualization within Mycobacterial Cell Envelope Components
The cell envelope of Mycobacterium tuberculosis is a complex, multi-layered structure critical for the bacterium's survival and pathogenicity. nih.gov It is characterized by a high concentration of lipids, which form a waxy, impermeable barrier. wikipedia.orgnih.gov This envelope consists of a plasma membrane, a layer of peptidoglycan, and an outer membrane, often referred to as the mycomembrane. nih.govfrontiersin.org The mycomembrane is an asymmetric bilayer, with its inner leaflet composed of mycolic acids covalently linked to arabinogalactan, and its outer leaflet containing a variety of non-covalently attached lipids and glycolipids. nih.govnih.gov
These outer lipids, positioned at the direct interface between the bacterium and its host, include well-known virulence factors such as phthiocerol dimycocerosates (PDIM), sulfolipids, and trehalose (B1683222) dimycolates. frontiersin.orgnih.govresearchgate.net It is within this external lipid layer that the mycoketide family of lipids, including C32-mycoketide, is found. nih.gov Though present in smaller quantities compared to structural lipids like mycolic acids, these molecules play highly specialized roles. rupress.org
Overview of Mycoketide Class and Its Significance
Mycoketides are a class of polyketide-derived lipids produced by pathogenic mycobacteria, including M. tuberculosis and M. marinum. nih.govnih.gov Their biosynthesis is governed by the polyketide synthase 12 (pks12) gene. rupress.orgnih.gov Structurally, mycoketides are characterized by a saturated alkyl chain with methyl branches occurring at every fourth carbon. plos.orgnih.gov The carbon chain length can vary, typically from C30 to C34. plos.org
A key form of mycoketide found in mycobacteria is mannosyl-β-1-phosphomycoketide (MPM). nih.govresearchgate.net These molecules are considered significant in pathogenicity. nih.gov The mycoketide portion of these larger glycolipids acts as a lipidic pathogen-associated molecular pattern (PAMP), recognized by the host immune system. rupress.org Specifically, they are presented by the CD1c molecule, a protein on the surface of host antigen-presenting cells, to T cells, thereby initiating an immune response. nih.govnih.gov The unique branched structure of mycoketides is crucial for this recognition. nih.govresearchgate.net
Historical Discovery and Initial Characterization of this compound
The discovery of this compound is intertwined with the study of T-cell responses to mycobacterial lipids. Researchers identified a lipid antigen presented by CD1c that activated a specific T-cell response. nih.gov Initial analysis suggested the lipid might be an isoprenoid, but further investigation revealed its polyketide nature, leading to the name "mycoketide". nih.gov
Genetic studies were pivotal in its characterization. The large gene, pks12, was identified as the likely candidate for synthesizing this molecule. rupress.org Deletion and complementation experiments confirmed that the Pks12 enzyme was essential for the production of the mycoketide antigen. rupress.org Further research using a CD1c-reactive T cell line to screen M. tuberculosis lipids led to the specific identification of C32 phosphomycoketide (PM) as a previously unknown CD1c-presented antigen. researchgate.netresearchgate.net This C32 form consists of a single C32 alkyl chain with five methyl branches, all in the (S) stereoconfiguration. nih.govresearchgate.net
Key Role in Host-Pathogen Interaction Studies
This compound and its derivatives are central to understanding the dialogue between Mycobacterium tuberculosis and the host immune system. researchgate.netnih.govnih.gov As lipid antigens, they are recognized by a specific subset of the host's adaptive immunity mediated by CD1c-restricted T cells. nih.govnih.gov
The presentation of mycoketides by CD1c molecules on dendritic cells and B cells to T cells can trigger potent immune responses, including the release of cytokines like IFN-γ and the lysis of infected cells. nih.govresearchgate.net The specific structure of the this compound, particularly its five methyl branches, is an absolute requirement for this T-cell activation. nih.govresearchgate.net The study of these interactions has illuminated a critical pathway of host defense against tuberculosis and revealed how the pathogen's unique lipids can be both a virulence factor and a target for the immune system. nih.govnih.gov The conservation of the energetically demanding mycoketide biosynthesis pathway across pathogenic mycobacteria underscores its functional importance in intracellular survival and pathogenesis. rupress.org
| Feature | Description |
| Class | Polyketide-derived lipid |
| Structure | Saturated C32 alkyl chain with five methyl branches in the (S) configuration. nih.govresearchgate.net |
| Biosynthesis Gene | pks12 rupress.orgnih.gov |
| Location | Outer membrane of Mycobacterium tuberculosis. nih.gov |
| Function | Acts as a lipid antigen (PAMP) presented by CD1c molecules. rupress.orgnih.govnih.gov |
| Significance | Key molecule in host-pathogen interactions, activating T-cell responses. nih.govresearchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C32H66O |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
(4S,8S,12S,16S,20S)-4,8,12,16,20-pentamethylheptacosan-1-ol |
InChI |
InChI=1S/C32H66O/c1-7-8-9-10-11-17-28(2)18-12-19-29(3)20-13-21-30(4)22-14-23-31(5)24-15-25-32(6)26-16-27-33/h28-33H,7-27H2,1-6H3/t28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
DCMRHNLNXHZWIX-XDIGFQIYSA-N |
Isomeric SMILES |
CCCCCCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCO |
Canonical SMILES |
CCCCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCO |
Origin of Product |
United States |
Structural Elucidation and Stereochemistry of C32 Mycoketide
Defining the C32 Phosphomycoketide (PM) and Mannosyl-β1-Phosphomycoketide (MPM) Structures
C32-phosphomycoketide (PM) is a phospholipid characterized by a 4,8,12,16,20-pentamethylheptacosyl chain attached to a phosphate (B84403) group. nih.gov Its glycosylated counterpart, mannosyl-β1-phosphomycoketide (MPM), features a β-D-mannose residue linked to the phosphate group. pnas.orgnih.gov Both PM and MPM are recognized as potent antigens presented by the CD1c molecule, a key player in the human immune response to mycobacterial infections. pnas.orgresearchgate.netaai.org
The biosynthesis of these molecules involves the polyketide synthase 12 (pks12), which is responsible for creating the characteristic branched lipid tail. pnas.orgresearchgate.netresearchgate.net While MPM is found in the mycobacterial cell wall, evidence suggests that it can be processed within antigen-presenting cells, where the mannose group is cleaved to form the neoepitope PM. pnas.orgebi.ac.uk
| Compound Name | Abbreviation | Core Structure | Distinguishing Feature |
|---|---|---|---|
| This compound | - | (4S,8S,12S,16S,20S)-4,8,12,16,20-pentamethylheptacosan-1-ol | The foundational alcohol form. iedb.orgmolaid.com |
| C32-Phosphomycoketide | C32-PM | 4,8,12,16,20-pentamethylheptacosyl dihydrogen phosphate | A phosphate group esterified to the this compound. nih.gov |
| Mannosyl-β1-Phosphomycoketide | C32-MPM | [(4S,8S,12S,16S,20S)-4,8,12,16,20-pentamethylheptacosyl] [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | A β-D-mannose residue attached to the phosphate group of C32-PM. nih.gov |
Characterization of Branched Alkyl Chains and Methyl Branch Configurations
A defining feature of the this compound is its long, saturated alkyl chain containing five methyl branches. nih.govnih.gov These branches are located at positions C4, C8, C12, C16, and C20. semanticscholar.org This unusual branching pattern, a product of the pks12 enzyme, distinguishes mycoketides from the more common straight-chain lipids found in mammals. researchgate.netnih.gov The presence and specific configuration of these methyl groups are crucial for the molecule's ability to bind to the CD1c protein. pnas.orgnih.gov
Analysis of Chiral Centers and Stereoisomeric Specificity
The this compound lipid contains five chiral centers at the carbon atoms bearing the methyl branches (C4, C8, C12, C16, and C20). nih.govresearchgate.net Extensive research, including total synthesis, has established that the naturally occurring, immunologically active form of this compound possesses an all-(S) configuration for these methyl branches. pnas.orgnih.govnih.govresearchgate.net This specific stereochemistry is critical for its biological function, as altering the configuration to (R) or removing the branches significantly impacts its recognition by T cells. nih.govrupress.org The synthesis of various stereoisomers has been instrumental in confirming the structure-activity relationship and the importance of the all-(S) configuration. nih.govacs.org
Advanced Spectroscopic and Crystallographic Methods in Structural Determination
A combination of sophisticated analytical techniques has been indispensable in elucidating the complex structure of this compound and its derivatives.
X-ray Crystallography of this compound Complexes
X-ray crystallography has provided atomic-level insights into how this compound and its derivatives interact with the CD1c protein. wikipedia.org The crystal structure of the CD1c-MPM complex, resolved at 2.5 Å resolution, revealed that the methylated alkyl chain of MPM is accommodated exclusively within the A' pocket of CD1c. ebi.ac.ukrcsb.org The branched mycoketide chain adopts a spiral staircase-like conformation, with the methyl branches fanning out to occupy the outer diameter of the toroidal A' pocket. nih.govrupress.orgnih.gov Similarly, the structure of the CD1c-PM complex showed the mycoketide alkyl chain binding in the A' pocket in a comparable manner. pnas.orgnih.gov However, a significant shift of approximately 6 Å was observed in the position of the phosphate head-group of PM relative to that of MPM, suggesting that both the lipid tail and the head group contribute to T-cell receptor recognition. pnas.orgnih.gov
Mass Spectrometry-Based Approaches for Structural Confirmation
Mass spectrometry (MS) has been a cornerstone in the identification and structural confirmation of this compound and its phosphorylated forms. Electrospray ionization mass spectrometry (ESI-MS) coupled with high-performance liquid chromatography (HPLC) has been used to analyze these lipids. nih.gov The accurate mass of C32-PM has been determined to match the chemical formula C32H67O4P. nih.govnih.gov Collision-induced dissociation mass spectrometry (CID-MS) has been employed to fragment the molecules and identify characteristic components, such as the phosphate head group and the C32 alkyl chain. nih.govresearchgate.net High-energy CID-MS/MS analysis of MPM has revealed a series of ions that confirm the positions of the methyl branches at C4, C8, C12, C16, and C20. semanticscholar.org
Biosynthesis of C32 Mycoketide
Identification of Polyketide Synthase 12 (Pks12) as a Key Enzyme
The central enzyme responsible for the biosynthesis of the mycoketide alkyl chain is Polyketide Synthase 12 (Pks12). nih.govdntb.gov.ua Pks12 is encoded by the pks12 gene (Rv2048c), which is the largest open reading frame in the M. tuberculosis genome. nih.govresearchgate.net This exceptionally large protein, with a molecular weight of approximately 430 kDa, functions as a Type I polyketide synthase. researchgate.net
Genetic studies have been fundamental in confirming the role of Pks12. Deletion of the pks12 gene in M. tuberculosis and M. bovis Bacille-Calmette-Guerin (BCG) resulted in the complete abolishment of mycoketide production. nih.govuniprot.org This loss of production could be restored by genetic complementation with a functional pks12 gene, definitively establishing Pks12 as essential for the synthesis of this lipid. nih.gov
Structurally, Pks12 is a bimodular enzyme, meaning it contains two complete sets of catalytic domains. researchgate.netnih.gov These domains include a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoyl reductase (ER), ketoreductase (KR), and an acyl carrier protein (ACP). researchgate.net This architecture allows for the iterative elongation of a fatty acyl starter unit. researchgate.netuniprot.org The two modules exhibit different specificities for the extender units used in elongation, a key feature for creating the unique branching pattern of mycoketide. nih.govresearchgate.net
Role of Ppm1 Gene Products in Mycoketide Biosynthesis
While Pks12 is responsible for synthesizing the lipid backbone of mycoketide, the complete antigenic molecule, mannosyl-β-1-phosphomycoketide (MPM), requires further modification. The gene product of ppm1 (Rv2051c), a polyprenol monophosphomannose (PPM) synthase, plays a crucial role in the final mannosylation step. rupress.orgnih.govnih.gov
Polyketide Pathway Intermediates and Elongation Mechanisms
The biosynthesis of the C32-mycoketide chain begins with a medium-chain fatty acyl-CoA starter unit. uniprot.orgplos.org Pks12 then catalyzes five successive rounds of elongation, in a process termed "modularly iterative" catalysis. nih.govplos.orgnih.gov This novel mechanism involves the alternating use of the two distinct modules within the Pks12 enzyme. plos.org
Module 1 is specific for methylmalonyl-CoA, while Module 2 utilizes malonyl-CoA as the extender unit. researchgate.netresearchgate.net The elongation cycle proceeds as follows:
The growing polyketide chain is transferred from the acyl carrier protein (ACP) domain of the preceding module to the ketosynthase (KS) domain of the current module. wikipedia.org
The acyltransferase (AT) domain of the current module loads the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) onto its own ACP domain. wikipedia.orgnih.gov
A Claisen condensation reaction, catalyzed by the KS domain, extends the chain by two or three carbons, respectively, with the release of CO2. wikipedia.org
The β-keto group formed after condensation is then fully reduced by the sequential action of the ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains to produce a saturated alkyl chain. researchgate.netwikipedia.org
This iterative process, alternating between the two modules, requires the transfer of the growing intermediate chain from the ACP of module 2 back to the KS of module 1. nih.govplos.org This long-range transfer is facilitated by a supramolecular assembly of Pks12 proteins, organized through specific interactions at their N- and C-termini. nih.govplos.orgnih.gov The acyl carrier protein (ACP) is a crucial component, acting as a covalent shuttle for the growing acyl chain between the various catalytic sites of the synthase. wikipedia.orgmedchemexpress.comfrontiersin.orgelifesciences.org
Enzymatic Steps and Regulation of Methyl Branch Introduction
The characteristic methyl branches at every fourth carbon of the mycoketide backbone are introduced by the specific use of (S)-methylmalonyl-CoA as an extender unit. researchgate.netqmul.ac.uk This process is catalyzed by Module 1 of the Pks12 enzyme, whose acyltransferase (AT) domain is specific for methylmalonyl-CoA. researchgate.netacs.org
The ultimate source of the methyl group for the synthesis of methylmalonyl-CoA is S-adenosyl-L-methionine (SAM). nih.govresearchgate.net SAM is a universal methyl donor cofactor used by a vast family of enzymes known as SAM-dependent methyltransferases. nih.govebi.ac.uknih.gov These enzymes catalyze the transfer of a methyl group to various biomolecules. nih.govrsc.org
The regulation of methyl branch introduction is therefore controlled at the level of substrate specificity within the Pks12 enzyme complex. The enoylreductase (ER) domain within Module 1 also plays a critical role in determining the stereochemistry of the resulting methyl branch. researchgate.net Sequence analysis of the ER domain in Pks12 suggests the production of a specific stereoisomer, which is crucial for the antigen's recognition by the immune system. researchgate.netresearchgate.netresearchgate.net
Relationship to Other Mycobacterial Lipid Biosynthetic Pathways
The mycobacterial cell envelope is a complex matrix of unique lipids, and their biosynthetic pathways are often interconnected. nih.govtandfonline.com The polyketide synthase (PKS) machinery used for mycoketide synthesis is part of a larger family of enzymes responsible for producing other critical lipids, such as the mycolic acids and phthiocerol dimycocerosates (PDIMs). nih.govresearchgate.netresearchgate.net
There is significant "biochemical crosstalk" between the fatty acid synthase (FAS) and PKS systems. nih.gov These pathways may share common precursors and enzymatic strategies. For instance, both FAS and PKS systems utilize acyl carrier proteins to shuttle intermediates and employ similar catalytic domains for chain elongation and modification. nih.govresearchgate.net The activation of fatty acids by fatty acyl-AMP ligases (FAALs) is one mechanism that facilitates the transfer of intermediates between these distinct enzymatic complexes, providing building blocks for the various lipid structures. researchgate.net This metabolic integration allows M. tuberculosis to efficiently synthesize the diverse array of lipids essential for its cell wall architecture and virulence. nih.gov
Compound and Enzyme Data
The following tables provide a summary of the key compounds and enzymes discussed in this article.
Table 1: Key Compounds in this compound Biosynthesis
| Compound Name | Abbreviation | Role in Pathway |
|---|---|---|
| Malonyl-CoA | - | C2 extender unit for polyketide chain elongation. researchgate.net |
| Methylmalonyl-CoA | - | C3 extender unit that introduces methyl branches. researchgate.net |
| This compound | - | The final polymethylated lipid product of Pks12. nih.gov |
| S-adenosyl-L-methionine | SAM | Universal methyl group donor for methylmalonyl-CoA synthesis. nih.gov |
| Mannosyl-β-1-phosphomycoketide | MPM | Final antigenic glycolipid; mannosylated this compound. uniprot.org |
| Polyprenol monophosphomannose | PPM | Mannose donor for the final glycosylation step. nih.govnih.gov |
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Gene Name | Function |
|---|---|---|
| Polyketide Synthase 12 | pks12 (Rv2048c) | Synthesizes the this compound backbone via iterative elongation. nih.govuniprot.org |
| Polyprenol monophosphomannose synthase 1 | ppm1 (Rv2051c) | Transfers mannose to the phosphorylated mycoketide to form MPM. nih.govuniprot.orgplos.org |
Antigenic Properties and Immunological Recognition of C32 Mycoketide
C32-Mycoketide as a CD1c-Presented Antigen
This compound, and more specifically its phosphorylated form, phosphomycoketide (PM), has been identified as a potent antigen presented by the CD1c molecule, a member of the CD1 family of antigen-presenting molecules that specialize in capturing and displaying lipid antigens to T cells. researchgate.netnih.govrupress.org The discovery of C32-PM as a CD1c-presented antigen was the result of an extensive survey of M. tuberculosis lipids using a CD1c-reactive T cell line, DN6. researchgate.netnih.govrupress.org This T cell line demonstrated a specific response to C32-PM, highlighting its role as a previously unknown neoepitope. researchgate.net
Notably, the presentation of mycoketide antigens by CD1c is critically dependent on the distinctive methyl-branching patterns within the lipid's structure, a hallmark of mycobacterial lipids synthesized by the polyketide synthase 12 (pks12). researchgate.netnih.govebi.ac.uk This structural requirement underscores the specificity of the CD1c antigen presentation pathway for mycobacterial-derived lipids. Furthermore, studies have shown that antigen-presenting cells (APCs) like dendritic cells and B cells can process glycosylated forms of mycoketide, such as mannosyl-β-1-phosphomycoketide (MPM), to generate the deglycosylated C32-PM, which is then presented by CD1c. researchgate.netnih.govtheopenscholar.com This processing step reveals a simplified yet highly immunogenic phosphate-containing epitope for T cell recognition. researchgate.net
Molecular Basis of CD1c Binding and Presentation
The interaction between this compound and the CD1c molecule is a finely tuned process governed by specific structural features of both the lipid and the antigen-binding groove of CD1c.
This compound Accommodation within the CD1c A' Pocket
Crystallographic studies of the CD1c molecule in complex with mycobacterial lipids have revealed the precise mechanism of antigen binding. The long, methylated alkyl chain of the this compound is accommodated exclusively within the A' pocket of the CD1c antigen-binding groove. rupress.orgebi.ac.uknih.gov This pocket is a deep, toroidal cavity that is well-suited to house the hydrophobic lipid tail. rupress.org A unique exit portal located underneath the α1 helix of CD1c further facilitates the positioning of the mycoketide's alkyl chain within this pocket. ebi.ac.uknih.gov This complete burial of the lipid chain within the A' pocket is a key feature of the CD1c-mycoketide interaction. rupress.org
Influence of Methyl Branching Patterns on CD1c Interaction
The unusual methyl branches present in the this compound backbone, a result of its synthesis by pks12, are absolutely required for its binding to CD1c and subsequent T cell activation. researchgate.netnih.govebi.ac.uk These methyl groups, which are a pathogen-specific molecular pattern, are thought to play a crucial role in anchoring the lipid within the A' pocket of CD1c. rupress.orgnih.gov The specific stereoconfiguration of these branches, typically in the S-configuration, distinguishes mycoketides from common mammalian straight-chain lipids and is a key determinant for recognition by the CD1c molecule. rupress.org
Head Group Positioning and Its Impact on CD1c Binding
While the alkyl chain of this compound is buried within the A' pocket, the polar head group remains exposed at the surface of the CD1c molecule, available for interaction with the TCR. The nature of this head group significantly influences T cell recognition. Structural analyses have shown that the phosphate (B84403) head group of C32-PM is positioned differently compared to the mannosylated head group of MPM. nih.govebi.ac.uk Specifically, the phosphate group of PM is shifted by approximately 6 Å relative to the phosphate in the MPM structure. nih.govebi.ac.uk This difference in positioning highlights how variations in the head group can create distinct epitopes for TCR recognition, even when the lipid anchor is identical. nih.gov
T Cell Receptor (TCR) Recognition of CD1c-C32-Mycoketide Complexes
The ternary complex formed by CD1c, this compound, and the TCR is the central event in the adaptive immune response to this lipid antigen.
Specificity of αβ T Cells and γδ T Cells
The immune response to this compound and its precursor, mannosyl-β1-phosphomycoketide (MPM), involves distinct populations of both αβ and γδ T cells, each with specific recognition patterns. pnas.orgaai.org This specificity is largely determined by the nature of the antigen's head group. pnas.org
αβ T Cell Specificity: Research has identified three main patterns of αβ T cell recognition for mycoketides. pnas.orgnih.gov
MPM-Specific: Some T cell clones, such as the CD8-1 clone, are highly specific and require the larger β-linked mannose head group of MPM for activation. pnas.orgrupress.org
PM-Specific: Other T cell clones, including the well-studied DN6 line, respond specifically to the smaller, deglycosylated phosphate epitope of phosphomycoketide (PM). pnas.orgrupress.org Several other PM-specific clones (1.6, 1.22, 2.4, and 22.2) have also been identified. nih.gov
Cross-Reactive: A third group, exemplified by the 22.5 T cell clone, demonstrates true cross-reactivity, capable of recognizing both MPM and PM. nih.gov
The T cell receptor (TCR) repertoire for CD1c-mycoketide is polyclonal, utilizing diverse TCRs. pnas.org For instance, the PM-reactive DN6 clone uses a TCR composed of TRAV36 and TRBV6-6 variable chains. pnas.org While early studies focused on CD4- and CD8- T cell clones, newer methods using C32-PM-loaded CD1c tetramers have consistently isolated CD4+ T cell lines, indicating their significant role in this response. nih.gov
γδ T Cell Specificity: CD1c is also a known ligand for human Vδ1+ γδ T cells. pnas.org Direct biophysical evidence confirms that γδ TCRs bind to CD1c-lipid complexes. aai.org Studies using biolayer interferometry have measured the binding affinity of three distinct Vδ1+ γδ TCRs to CD1c-PM complexes, revealing dissociation constants (KD) between 23–30 μM, which falls within the physiological range for TCR interactions. aai.org This demonstrates a direct molecular basis for the recognition of this compound by this unconventional T cell subset. aai.org
Table 1: T Cell Clone Specificity for Mycoketide Antigens
| T Cell Clone | T Cell Type | Antigen Specificity | Reference |
|---|---|---|---|
| CD8-1 | αβ | MPM (Mannosyl-β1-phosphomycoketide) | pnas.orgnih.govrupress.org |
| DN6 | αβ | PM (Phosphomycoketide) | pnas.orgnih.govrupress.org |
| 22.5 | αβ | Cross-reactive (MPM and PM) | nih.gov |
| 1.6, 1.22, 2.4, 22.2 | αβ | PM (Phosphomycoketide) | nih.gov |
| 12.9-2, 12.9-10, 12.16-3 | Vδ1 γδ | PM (Phosphomycoketide) | aai.org |
Structural Basis of TCR-CD1c-C32-Mycoketide Ternary Interactions
The recognition of this compound by a T cell is mediated by a ternary complex formed by the TCR, the CD1c molecule, and the lipid antigen itself. nih.govresearchgate.net The creation of C32-PM-loaded CD1c tetramers that successfully stain TCRs provided the first direct proof of this three-part interaction. nih.govresearchgate.netebi.ac.uk
The foundation of this interaction lies in how the CD1c molecule binds the this compound antigen. The mycoketide's lipid tail, which features a unique polyketide structure with five methyl branches in an all-S configuration, is essential for T cell activation. pnas.orgnih.gov Structural studies reveal that this methylated alkyl chain is accommodated exclusively within the A' pocket of the CD1c antigen-binding groove. pnas.orgaai.orgebi.ac.uk The C32-PM backbone forms a downward clockwise spiral within the groove, a conformation that positions the S-methyl branches on the outer surface, thereby maximizing hydrophobic interactions with the A' pocket. pnas.org
While the lipid tail is anchored within the CD1c groove, the antigen's head group extends out of the F' portal to become accessible to the TCR. aai.org In the case of C32-PM, this exposed epitope is the phosphate head group. pnas.orgaai.org Crystal structures show that the position of the PM's phosphate head-group is shifted by approximately 6 Å compared to the phosphomannose head-group of its precursor, MPM. nih.goviedb.orgrcsb.org This structural difference in the exposed portion of the antigen is critical for the differential recognition by specific T cell clones. pnas.org Mutagenesis studies of the DN6 TCR reveal that five of its complementarity-determining region (CDR) loops are required for recognizing the CD1c-antigen complex. nih.goviedb.orgrcsb.org
Cellular Processing of this compound Glycolipids
Unlike many peptide antigens that are presented unmodified, some lipid antigens undergo cellular processing to become recognizable by T cells. ebi.ac.ukresearchgate.net The this compound system is a prime example of this, where the glycosylated precursor MPM is processed into the active PM antigen. pnas.orgnih.gov This processing is a critical step that ultimately defines the T cell epitope.
Deglycosylation Mechanisms of Mannosyl-β1-Phosphomycoketide (MPM) to Phosphomycoketide (PM)
A key processing event for mycoketide antigens is the enzymatic or acid hydrolysis of the mannose head group from MPM. researchgate.net This deglycosylation reaction converts the glycolipid MPM into PM. ebi.ac.ukresearchgate.net Evidence for this processing pathway comes from experiments comparing T cell responses in cellular versus cell-free systems. nih.govresearchgate.netebi.ac.uk While certain T cell lines respond to both MPM and PM when presented by live antigen-presenting cells (APCs), these same T cells only recognize the deglycosylated PM antigen in cell-free systems using plate-bound CD1c. nih.govresearchgate.netresearchgate.net This indicates that the APCs are actively removing the mannose unit to generate the PM epitope. nih.govresearchgate.net The hydrolysis of the phosphodiester bond in MPM releases mannose and reveals the primary phosphate group of PM. ebi.ac.ukresearchgate.net
Role of Antigen-Presenting Cells (APCs) in this compound Processing
The processing of mycoketide glycolipids is carried out by professional APCs that express CD1c. pnas.org CD1c is found at high density on human dendritic cells (DCs) and B cells, which are the primary cell types responsible for this processing. nih.govresearchgate.net Studies have demonstrated that both monocyte-derived dendritic cells (MDDCs) and activated B cells can effectively process glycosylated mycoketides and present the resulting PM antigen to T cells. nih.govresearchgate.netresearchgate.net The uptake of mycobacterial lipids into these APCs can be mediated by several receptors, which shuttle the antigens into endocytic pathways where the processing machinery is located. nih.gov
Impact of Processing on T Cell Epitope Generation
The cellular processing of MPM has a profound impact on T cell epitope generation. The deglycosylation event fundamentally alters the chemical nature of the epitope exposed to the TCR. pnas.org This processing generates a highly simplified neoepitope consisting of a sugar-free phosphate anion. nih.govresearchgate.netacs.org
This creation of a new epitope (PM) from a precursor antigen (MPM) expands the range of T cells that can respond. It allows for the activation of T cell clones, like DN6, that are specific for the simple phosphate head group and would not be activated by the intact MPM glycolipid. pnas.orgrupress.org Conversely, T cells specific for the mannose moiety of MPM, like the CD8-1 clone, would not recognize the processed PM antigen. pnas.orgrupress.org Therefore, antigen processing acts as a mechanism to fine-tune and diversify the lipid-specific T cell response, allowing the immune system to generate responses to both the original glycolipid and its processed, simplified form. pnas.orgnih.gov
Table 2: Chemical Compounds Mentioned
| Abbreviation | Full Name |
|---|---|
| MPM | Mannosyl-β1-Phosphomycoketide |
| PM | Phosphomycoketide |
| This compound | This compound |
| MPD | Mannosyl phosphodolichol |
Role of C32 Mycoketide in Mycobacterial Pathogenesis and Host Immunity
Contribution of C32-Mycoketide to Mycobacterium tuberculosis Virulence
This compound is a key lipid antigen presented by the human CD1c molecule, a member of the group 1 CD1 family of proteins. pnas.orgnih.gov Its synthesis by M. tuberculosis involves the polyketide synthase 12 (pks12), and the unusual methyl-branched structure of the mycoketide is a molecular signature for the bacterium. nih.govnih.gov The presence of these methyl branches is essential for the lipid to bind to the A' pocket of the CD1c molecule. pnas.orgnih.gov This binding and subsequent presentation to T cells highlight the role of this compound as a molecular determinant in the host's recognition of M. tuberculosis infection. pnas.org
While direct studies solely focused on the contribution of this compound to Mtb virulence are intricate, its importance is inferred from its role as a potent antigen. The ability of the host immune system to recognize and mount a response against this lipid suggests that it is exposed during infection and is a marker of the pathogen's presence. pnas.orgfrontiersin.org The biosynthesis of such a complex and specific lipid by M. tuberculosis implies an essential function for the bacterium, potentially in maintaining the integrity and impermeability of its complex cell wall, which is a known virulence factor. acs.orgnih.gov Furthermore, genes encoding for mannosyl-β-1-phosphomycoketides, which are derived from this compound, are found in pathogenic mycobacteria and are considered key lipid antigens. plos.org
Modulation of Host Immune Responses by this compound
This compound and its derivatives, such as phosphomycoketide (PM) and mannosyl-β-1-phosphomycoketide (MPM), are potent modulators of the host immune response. nih.govnih.gov They are recognized by CD1c-restricted T cells, which can be either αβ or γδ T cells. pnas.orgfrontiersin.org This recognition triggers a cascade of immune events, including the activation of T cells and the production of cytokines. nih.govaai.org
Studies have shown that T cell activation by these glycolipids is dependent on cellular processing reactions within antigen-presenting cells (APCs) like dendritic cells (DCs) and B cells. nih.gov This processing can release the carbohydrate head groups, revealing a simplified epitope derived from structurally diverse precursors. nih.gov For instance, MPM can be processed to PM, and both can be presented by CD1c. nih.gov The response of T cells to these antigens can be highly specific. Some T cell clones recognize only MPM, others only PM, and some can cross-react with both, demonstrating the adaptability of the αβ T-cell response to CD1c-lipid presentation. pnas.orgnih.gov
The activation of CD1c-restricted T cells by mycoketide antigens can lead to the production of Th1 cytokines like IFN-γ, which are critical for controlling Mtb infection. nih.gov The ability to detect these T cell responses ex vivo using C32-PM-loaded CD1c tetramers from individuals with latent tuberculosis further underscores the immunological relevance of this lipid antigen during infection. frontiersin.org
Comparative Analysis with Other Mycobacterial CD1-Restricted Antigens
The CD1 system presents a variety of mycobacterial lipids, and understanding the unique aspects of this compound presentation provides insight into the breadth of the anti-mycobacterial lipid T cell response.
Mycolic acids and phosphatidylinositol mannosides (PIMs) are other major classes of mycobacterial lipids presented by CD1 molecules. However, there are key distinctions in their presentation and the responding T cell populations compared to this compound.
CD1 Restriction: Mycolic acids and their derivatives, such as glucose monomycolate, are primarily presented by CD1b. nih.govnih.gov The CD1b molecule has an unusually large antigen-binding cleft, which is well-suited to accommodate the long-chain mycolic acids (C70-C80). nih.govresearchgate.net In contrast, this compound is presented by CD1c. nih.gov PIMs can be presented by CD1d to activate NKT cells, a distinct lineage of T cells. pnas.org
Antigen Structure: Mycolic acids are α-alkyl, β-hydroxy fatty acids with very long carbon chains. nih.gov PIMs are glycerophospholipids with a mannosylated inositol (B14025) headgroup. pnas.org this compound is an oligo-isoprenoid chain with five chiral methyl branches. acs.org These structural differences dictate their binding to specific CD1 isoforms.
T Cell Recognition: The T cells that recognize mycolic acids via CD1b are often referred to as GEM (germline-encoded mycolyl-reactive) T cells and can have a nearly invariant T-cell receptor (TCR). frontiersin.org The T cells recognizing this compound via CD1c exhibit a diverse TCR repertoire. pnas.org
Table 1: Comparison of Mycobacterial CD1-Restricted Antigens
| Feature | This compound | Mycolic Acids | Phosphatidylinositol Mannosides (PIMs) |
| Primary CD1 Restriction | CD1c nih.gov | CD1b nih.govnih.gov | CD1d pnas.org |
| Key Structural Feature | Oligo-isoprenoid chain with methyl branches acs.org | Very long α-alkyl, β-hydroxy fatty acids nih.gov | Mannosylated inositol headgroup pnas.org |
| Responding T Cells | Diverse αβ and γδ T cells pnas.orgfrontiersin.org | Often GEM T cells with semi-invariant TCRs frontiersin.org | NKT cells with invariant TCRs pnas.org |
The different CD1 isoforms have distinct tissue expression patterns and intracellular trafficking routes, leading to the sampling of lipids from different cellular compartments and the presentation of a diverse lipid antigen repertoire. aai.orgpnas.org
CD1a: Primarily samples early and recycling endosomes and presents lipids like the lipopeptide didehydroxymycobactin. frontiersin.orgaai.org
CD1b: Traffics to late endosomes/lysosomes (phagolysosomes) and is specialized for presenting large lipid antigens like mycolic acids. researchgate.netaai.org
CD1c: Exhibits a broader distribution throughout the endocytic system, including both early and late endosomes, allowing it to survey for a wide range of lipid antigens, including this compound. pnas.org This broad localization suggests a comprehensive role in lipid antigen surveillance. pnas.org
CD1d: Presents lipids like PIMs and α-galactosylceramide to activate NKT cells, which are considered part of the innate-like T cell response. frontiersin.orgpnas.org
The response to this compound via CD1c is part of the adaptive immune response, characterized by the expansion of T cells with diverse TCRs, similar to the responses mediated by CD1a and CD1b. nih.govfrontiersin.org This contrasts with the more innate-like, rapid response of iNKT cells to CD1d-presented antigens. nih.gov
Table 2: Characteristics of Human CD1 Isoforms in Mycobacterial Antigen Presentation
| CD1 Isoform | Primary Intracellular Localization | Key Mycobacterial Antigens Presented | Nature of T Cell Response |
| CD1a | Early/Recycling Endosomes aai.org | Didehydroxymycobactin frontiersin.org | Adaptive aai.org |
| CD1b | Late Endosomes/Lysosomes aai.org | Mycolic Acids, Glucose Monomycolate nih.govnih.gov | Adaptive aai.org |
| CD1c | Broadly in Endocytic System pnas.org | This compound (PM, MPM) nih.gov | Adaptive nih.gov |
| CD1d | Late Endosomes/Lysosomes | Phosphatidylinositol Mannosides (PIMs) pnas.org | Innate-like (iNKT cells) nih.gov |
Distinctions from Mycolic Acids and Phosphatidylinositol Mannosides
Immunological Implications in Infection Models (excluding clinical human trial data)
Animal models have been crucial for understanding the role of CD1-restricted T cells in anti-mycobacterial immunity. While standard laboratory mice lack group 1 CD1 molecules, the development of human group 1 CD1 transgenic (hCD1Tg) mice has provided a valuable tool. nih.gov
In hCD1Tg mice, infection with M. tuberculosis or immunization with Mtb lipids elicits group 1 CD1-restricted, Mtb lipid-specific T cell responses. nih.gov These T cells exhibit characteristics of an adaptive immune response, with delayed primary responses and more rapid secondary responses, much like conventional T cells. nih.gov They produce IFN-γ and TNF-α upon stimulation with mycobacterial lipid antigens and are capable of cytotoxicity, suggesting they can contribute to protection against Mtb infection in vivo. nih.gov
Studies in guinea pigs, which express homologs of human CD1b and CD1c, have also demonstrated that immunization with mycobacterial lipids elicits antigen-specific proliferation and cytolytic activity in group 1 CD1-restricted T cells. nih.gov Furthermore, Mtb lipid-vaccinated guinea pigs showed improved lung pathology following a subsequent Mtb challenge. nih.gov These findings from infection models strongly support the role of group 1 CD1-restricted T cells, including those that recognize this compound, in contributing to protective immunity against tuberculosis.
Chemical Synthesis and Analog Development of C32 Mycoketide
Total Synthesis Strategies for Stereodefined C32-Mycoketide Analogues
The primary challenge in the total synthesis of this compound lies in the precise control of the five chiral centers along its poly-isoprenoid backbone. acs.orgresearchgate.net Synthetic strategies are therefore focused on convergent and highly stereocontrolled methods to assemble this complex lipid structure with high purity. acs.org
The construction of the saturated oligo-isoprenoid chain of this compound requires robust and stereospecific carbon-carbon bond-forming reactions. Researchers have developed several effective approaches to achieve this with high stereopurity.
A prominent and highly successful strategy involves the iterative use of the Julia-Kocienski olefination to couple smaller, chiral fragments, followed by a diimide reduction to saturate the newly formed double bond. acs.orgnih.govacs.org This sequence allows for the controlled assembly of the long alkyl chain. researchgate.net This method has been used to prepare the this compound with greater than 96% stereopurity. acs.orgnih.gov
An alternative and highly efficient method is the use of Iridium-catalyzed asymmetric alkene hydrogenation . researchgate.net This approach serves as a powerful tool for preparing saturated isoprenoids and mycoketides with high stereoselectivity. researchgate.netresearchgate.net A key advantage of this method is its combination with ¹³C-NMR analysis, which allows for the accurate determination of the enantioselectivity at each newly formed methyl-branched stereocenter. researchgate.net These methods provide a general and convergent pathway for constructing saturated oligo-isoprenoid chains of varying lengths and stereochemistries. researchgate.net
The five chiral methyl branches are a defining feature of the this compound. rupress.org The introduction of these branches with the correct stereochemistry is a critical step in the total synthesis. A significant breakthrough in this area was the demonstration that all the required chirality for the molecule could be derived from a single, commercially available, and enantiopure starting material: methyl (2S)-3-hydroxy-2-methylpropionate (>99% enantiomeric excess). acs.orgnih.govacs.orgresearchgate.net By carefully selecting the olefination sites, this single precursor can be used to generate all the necessary stereocenters. acs.orgnih.gov
Other established methods include the use of asymmetric catalytic conjugate addition protocols to create the linear chiral building blocks that are later assembled into the full chain. researchgate.net Nature utilizes polyketide synthases (PKSs) and methylmalonyl-CoA to install these methyl branches, and synthetic strategies are often inspired by these biosynthetic pathways. nih.govrsc.org
| Strategy/Reaction | Key Reagents/Starting Materials | Purpose in this compound Synthesis |
|---|---|---|
| Julia-Kocienski Olefination | Chiral sulfones and aldehydes | Stereocontrolled assembly of the oligo-isoprenoid C-C backbone. acs.orgresearchgate.net |
| Diimide Reduction | Diimide (N₂H₂) | Saturation of double bonds post-olefination without cleaving sensitive groups. acs.orgacs.org |
| Ir-catalyzed Asymmetric Hydrogenation | Iridium catalysts, H₂ | Highly stereoselective method to form the saturated, chiral methyl-branched chain. researchgate.net |
| Chiral Pool Synthesis | Methyl (2S)-3-hydroxy-2-methylpropionate | Serves as the sole source of chirality for all five methyl branches. acs.orgnih.gov |
To synthesize the complete, biologically active C32-MPM, the this compound alcohol must be coupled to a mannose-phosphate head group. This involves two key transformations: phosphorylation and glycosylation.
Standard phosphorylation chemistries, such as those employing phosphite or phosphoryl chloride reagents , are used to install the phosphate (B84403) group onto the this compound alcohol. nih.gov
The subsequent glycosylation to form the β-mannosyl phosphate linkage is notably challenging. researchgate.net Successful strategies for achieving this coupling include the use of glycosyl donors like thioglycosides , trichloroacetimidate donors , or halide donors . nih.gov Researchers have developed alternative approaches to successfully form the difficult β-mannosyl phosphate bond, which is critical for achieving the final structure of C32-MPM. researchgate.net
Synthetic Methods for Chiral Methyl Branch Incorporation
Synthesis of Biologically Active this compound Analogues
The total synthesis of the natural C32 phosphomycoketide (PM) with the all-S stereoconfiguration has been successfully accomplished. researchgate.net Beyond the natural product, synthetic efforts have focused on creating a variety of analogues to probe biological function. nih.gov These analogues feature systematic modifications to the core structure.
For instance, analogues have been synthesized that lack some or all of the five methyl branches, effectively mimicking more common, unbranched mammalian lipids. rupress.orgresearchgate.net Other variations include the synthesis of the α-anomer of mannosyl phosphomycoketide, in contrast to the natural β-anomer, to investigate the stereochemical requirements of T-cell recognition. researchgate.net The goal of synthesizing these analogues is to produce chemically stable and well-defined molecules that can be used to elicit and study specific T-cell responses. rupress.orgresearchgate.net
Development of Hydrolysis-Resistant this compound Probes
Evidence suggests that the parent glycolipid, mannosyl-β1-phosphomycoketide (MPM), can undergo hydrolysis within antigen-presenting cells to form phosphomycoketide (PM) and mannose. nih.gov This represents a form of lipid antigen processing. researchgate.net To investigate this phenomenon and to create more stable antigens for potential use in vaccines or diagnostics, researchers have designed and synthesized hydrolysis-resistant MPM analogues. researchgate.netnih.gov
A key example is a difluoromethylene-modified MPM analogue (MPM-3) . researchgate.netnih.gov In this molecule, the oxygen atom in the phosphodiester bond linking the mannose and the lipid is replaced with a CF₂ group, creating a non-hydrolyzable carbon-phosphorus bond. Such probes are invaluable for dissecting the pathways of lipid antigen presentation, as they can distinguish between recognition of the intact glycolipid versus its processed form. nih.gov
Application of Synthetic Analogues in Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies, which systematically correlate a molecule's structure with its biological activity, have been essential in understanding this compound's immunological function. cbcs.senih.gov The availability of pure, synthetic analogues has enabled precise investigation into which molecular features are necessary for CD1c binding and T-cell activation. rupress.orgresearchgate.net
Key findings from SAR studies include:
The branched lipid is essential: The unusual, branched structure of the mycoketide tail is absolutely required for binding to the CD1c protein and for antigen presentation. Analogues with straight lipid chains are not recognized. rupress.org
Stereochemistry is critical: T-cell responses are highly sensitive to the stereochemistry of the methyl branches. The synthetic all-S isomer was shown to have antigenic potency identical to that of the natural product, highlighting the importance of the correct configuration for potent T-cell activation. researchgate.net
The phosphate group is required: The phosphate head group is an absolute requirement for recognition by certain T-cell lines, such as the well-studied DN6 line. rupress.org
Glycosylation determines specificity: Some T-cell lines are highly specific and recognize only the fully glycosylated β-mannosylated mycoketide (MPM). rupress.org In contrast, other T-cell lines are more promiscuous and can be activated by both the glycosylated (MPM) and the unglycosylated phosphomycoketide (PM), which supports the hypothesis of antigen processing. rupress.org
Probing cellular processing: The use of hydrolysis-resistant analogues like MPM-3 revealed altered recognition by cells but not by isolated CD1c proteins. researchgate.netnih.gov This provides strong evidence that the hydrolysis of MPM to PM occurs within the cell. nih.gov
These SAR studies, made possible by advanced chemical synthesis, have provided a detailed molecular understanding of how this unique mycobacterial lipid is recognized by the human immune system.
Analytical Methodologies for C32 Mycoketide Research
Chromatographic Techniques for Isolation and Purification (e.g., HPLC)
The isolation and purification of C32-mycoketide from the complex lipid milieu of Mycobacterium tuberculosis is a multi-step process that employs various chromatographic methods. Initially, total lipids are extracted from mycobacterial cultures using organic solvents like chloroform (B151607) and methanol. This crude extract is then fractionated using silica (B1680970) column chromatography, which separates lipids into broad classes such as neutral lipids, glycolipids, and phospholipids (B1166683) based on their polarity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the fine-resolution separation and purification of mycoketide-containing fractions. nih.gov A universal normal-phase HPLC-MS method has been adapted for the rapid separation of mycobacterial lipid classes. nih.gov In a typical workflow, fractions enriched in phospholipids from the initial silica column separation are subjected to further purification by Thin-Layer Chromatography (TLC). Bands of interest are then scraped from the TLC plate and the lipids are extracted. nih.gov
These extracts are subsequently analyzed and purified by HPLC. For instance, a normal-phase HPLC approach can be employed, using a mobile phase system such as a gradient of hexane/isopropanol with additives like formic acid and ammonium (B1175870) hydroxide (B78521) to enhance separation and ionization for subsequent mass spectrometry analysis. nih.gov The retention time of the synthetically produced C32-phosphomycoketide (C32-PM) has been used to identify the corresponding natural product in HPLC fractions from M. tuberculosis extracts. nih.gov The reproducibility of HPLC allows for the consistent collection of fractions containing this compound for further analysis. sapub.org
Table 1: Exemplary Chromatographic Steps for this compound Isolation
| Step | Chromatographic Method | Stationary Phase | Mobile Phase (Example) | Purpose |
| 1 | Column Chromatography | Silica Gel | Gradient of Chloroform, Acetone, Methanol | Initial fractionation of total lipid extract |
| 2 | Thin-Layer Chromatography (TLC) | Silica Gel | Chloroform/Methanol mixtures | Further separation of lipid classes |
| 3 | High-Performance Liquid Chromatography (HPLC) | Normal-Phase (e.g., Silica) | Hexane/Isopropanol gradient | High-resolution purification of this compound containing fractions |
Spectrometric Methods for Detection and Characterization (e.g., Mass Spectrometry)
Mass spectrometry (MS) is an indispensable tool for the detection and structural characterization of this compound and its derivatives. Due to the low abundance of these lipids in their natural source, MS provides the sensitivity required for their identification.
Liquid chromatography coupled with electrospray ionization and a high-resolution mass analyzer, such as a Quadrupole-Time of Flight (Q-ToF) mass spectrometer, is a common setup for analyzing this compound-containing fractions. nih.gov For instance, the C32-phosphomycoketide (C32-PM) has been identified in the negative ion mode with a mass-to-charge ratio (m/z) of 545.47. researchgate.net
Collision-induced dissociation (CID) mass spectrometry is used to obtain structural information through fragmentation analysis. However, it has been noted that some mycoketide-containing antigens can be resistant to extensive fragmentation, making complete structural elucidation by MS alone challenging. nih.gov Therefore, the combination of MS data with the analysis of synthetic standards is often crucial for unambiguous structure confirmation. nih.gov The fragmentation pattern of the synthetic C32-PM has been shown to match that of the natural product isolated from M. tuberculosis. researchgate.net
Table 2: Mass Spectrometric Parameters for C32-Phosphomycoketide (C32-PM) Detection
| Parameter | Value/Technique | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.govresearchgate.net |
| Mass Analyzer | Quadrupole-Time of Flight (Q-ToF) | nih.gov |
| Detected m/z | 545.47 | researchgate.net |
| Fragmentation | Collision-Induced Dissociation (CID) | researchgate.net |
Immunoassays and Cell-Based Assays for Functional Studies
The biological activity of this compound as a T-cell antigen is investigated using a variety of immunoassays and cell-based assays. These assays are fundamental to understanding how this lipid is recognized by the immune system.
Utilization of CD1c Tetramers for T Cell Detection
A key technological advance in studying this compound-specific T cells has been the development of CD1c tetramers. These reagents are composed of four biotinylated CD1c molecules, each loaded with C32-phosphomycoketide (C32-PM), bound to a fluorescently labeled streptavidin core. The multimeric nature of the tetramer increases the avidity of binding to the T-cell receptor (TCR), allowing for the direct detection and enumeration of antigen-specific T cells by flow cytometry. nih.govnih.gov
The protocol for using CD1c tetramers typically involves the following steps:
Isolation of peripheral blood mononuclear cells (PBMCs) from blood samples. nih.gov
Enrichment of T cells from the PBMC population. nih.gov
Staining of the enriched T cells with the C32-PM-loaded CD1c tetramers, often in conjunction with antibodies against T-cell surface markers like CD3, CD4, and CD8. nih.govnih.gov
Analysis and sorting of the tetramer-positive T cells using a flow cytometer, such as a FACSAria. nih.govnih.gov
This technique has been instrumental in demonstrating the presence of a polyclonal T-cell response to C32-PM in humans ex vivo. nih.gov
Ex Vivo and In Vitro T Cell Activation Assays
To assess the functional consequences of TCR engagement by this compound, ex vivo and in vitro T-cell activation assays are employed. These assays measure the activation of T cells in response to antigen presentation.
In a typical assay, T cells (either T-cell lines, clones, or freshly isolated T cells) are co-cultured with antigen-presenting cells (APCs). researchgate.net These APCs can be monocyte-derived dendritic cells (MDDCs) or cell lines that express CD1c, such as C1R or K562 cells. nih.govnih.gov The APCs are pulsed with synthetic this compound or its derivatives. researchgate.net
T-cell activation is then quantified by measuring the production of cytokines, most commonly Interleukin-2 (IL-2) or Interferon-gamma (IFN-γ). researchgate.netnih.gov The amount of cytokine released into the culture supernatant can be measured by Enzyme-Linked Immunosorbent Assay (ELISA) or through a bioassay using a cytokine-dependent cell line like HT-2. researchgate.netresearchgate.net These assays have been used to demonstrate that the branched lipid structure of this compound is essential for T-cell activation. researchgate.net
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Kinetics
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful label-free techniques used to measure the real-time binding kinetics and affinity of the interaction between the TCR and the CD1c-C32-mycoketide complex. nih.gov
In an SPR experiment, a biotinylated TCR can be immobilized on a streptavidin-coated sensor chip. nih.gov A solution containing the CD1c-lipid complex is then flowed over the chip, and the association and dissociation of the complex are monitored in real-time. nih.gov This allows for the calculation of the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. nih.gov
Similarly, BLI can be used to measure these kinetic parameters. nih.govharvard.edu In this technique, a biosensor tip coated with one of the interacting molecules is dipped into a solution containing the other molecule, and changes in the interference pattern of light reflected from the sensor surface are measured. harvard.edu
These biophysical methods have been used to determine the binding affinities of various TCRs to CD1c loaded with C32-PM and related mycoketide antigens, revealing a range of affinities and specificities. nih.gov For example, the DN6 TCR was found to bind specifically to CD1c loaded with C32-PM with a K_D of 7.1 ± 0.8 μM. nih.gov
Table 3: Binding Kinetics of DN6 TCR with CD1c-PM Measured by SPR
| Kinetic Parameter | Value | Reference |
| K_D (Equilibrium Dissociation Constant) | 7.1 ± 0.8 μM | nih.gov |
Future Research Directions and Translational Perspectives
Elucidating Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of the C32-mycoketide backbone is a complex process primarily orchestrated by the multifunctional polyketide synthase 12 (Pks12). researchgate.netnih.govplos.org This massive enzyme, with two complete sets of fatty acid synthase-like domains, catalyzes the iterative condensation of methylmalonyl-CoA and malonyl-CoA to form the characteristic methylated alkyl chain of mycoketide. researchgate.netplos.orgresearchgate.net The process involves a "modularly iterative" mechanism where the Pks12 protein forms a large supramolecular assembly to perform repetitive condensations. plos.orgnih.gov
However, key steps in the complete biosynthetic pathway of mannosyl-β-1-phosphomycoketide (MPM), a prominent form of mycoketide, remain to be fully elucidated. researchgate.net While Pks12 is responsible for the backbone synthesis, the enzymes that catalyze the release of the mycoketide chain from the Pks12 complex, as well as the subsequent phosphorylation and mannosylation steps, are yet to be definitively identified. researchgate.net Future research will likely focus on identifying and characterizing these unknown hydrolases, kinases, and glycosyltransferases. Unraveling the complete enzymatic cascade is crucial for a comprehensive understanding of mycoketide production and could reveal novel targets for therapeutic intervention. The discovery of these enzymes would not only fill significant gaps in our knowledge of mycobacterial metabolism but also provide new tools for the chemoenzymatic synthesis of mycoketide analogs.
Exploring Broader Ecological and Environmental Roles of Mycoketides
Mycoketides are considered secondary metabolites, often crucial for the survival of the producing microbe in diverse and challenging environments. researchgate.netqucosa.de Their production is notably observed in pathogenic mycobacteria of medical importance, such as Mycobacterium tuberculosis, Mycobacterium bovis, and Mycobacterium avium, while being absent in many non-pathogenic, environmental saprophytes. rupress.orgnih.gov This selective expression suggests a role in virulence and adaptation to the host environment. nih.gov Indeed, studies have linked the pks12 gene, and by extension mycoketide production, to the virulence of M. avium and the suppression of phagosomal acidification. nih.gov
The broader ecological and environmental roles of mycoketides, however, are still largely unexplored. It is hypothesized that these lipids may act as signaling molecules, potentially regulating cell division or other physiological processes within the mycobacterial community. asm.org Their unique branched structure, a molecular signature for the producing mycobacteria, could play a role in inter-species communication or defense against other microorganisms in their natural habitat. qucosa.derupress.org Future research could investigate the impact of mycoketides on microbial community dynamics within various ecological niches, including soil and aquatic environments where mycobacteria are found. mdpi.com Understanding these roles could provide insights into the evolutionary pressures that have shaped the biosynthesis of these complex lipids.
Advanced Structural Studies of CD1c-C32-Mycoketide-TCR Complexes
The presentation of this compound to T cells is mediated by the CD1c molecule, a protein specialized in presenting lipid antigens. nih.govnih.gov Structural studies have revealed that the methylated alkyl chain of mycoketide is accommodated within the A' pocket of the CD1c binding groove. nih.govnih.gov The phosphate (B84403) or phosphomannose headgroup of the lipid extends out from the groove, making it accessible for interaction with the T-cell receptor (TCR). nih.govaai.org
While initial crystal structures of CD1c in complex with mycoketide analogs like phosphomycoketide (PM) and mannosyl-β-1-phosphomycoketide (MPM) have provided foundational knowledge, more advanced structural studies are needed. nih.govnih.gov High-resolution crystallography and cryo-electron microscopy of the ternary complex, consisting of CD1c, this compound, and the TCR, will be instrumental. These studies can provide a detailed molecular map of the interactions, revealing how the TCR recognizes the subtle structural features of the mycoketide presented by CD1c. nih.govresearchgate.net Such detailed structural information is critical for understanding the basis of T-cell specificity and cross-reactivity to different mycoketide variants. frontiersin.org Furthermore, computational simulations can complement these experimental approaches by exploring the conformational plasticity of the CD1c-mycoketide complex and its influence on TCR engagement. pnas.org
Development of Novel Research Tools Based on this compound
The unique properties of this compound make it a valuable molecule for the development of novel research tools. cam.ac.uk These tools can be instrumental in both basic research and the development of new diagnostic and immunomodulatory strategies. uchicago.edujmas.indistancelearning.institute
Synthetic this compound and its analogs can be used to generate CD1c tetramers. researchgate.net These tetramers are fluorescently labeled complexes of four CD1c molecules loaded with the lipid antigen, which can be used to detect and isolate mycoketide-specific T cells from biological samples. rupress.orgresearchgate.net This technology provides a powerful tool for studying the frequency, phenotype, and function of these T cells in the context of mycobacterial infection. rupress.org
Furthermore, this compound can be chemically modified to create probes for various applications. For instance, biotinylated or fluorescently tagged versions of this compound could be used to study its trafficking and processing within antigen-presenting cells. These probes could also be employed in biochemical assays to identify and characterize the enzymes involved in its biosynthetic pathway. The development of such research tools will undoubtedly accelerate our understanding of the immunological role of this compound.
Potential as Molecular Probes for Mycobacterial Diagnostics and Host Immunomodulation (excluding clinical human trial data)
The specific expression of mycoketides by pathogenic mycobacteria makes them an attractive target for the development of novel diagnostic tools. rupress.orgnih.gov Molecular probes based on this compound could be designed to specifically detect the presence of these lipids in clinical samples, potentially offering a new modality for the rapid diagnosis of tuberculosis and other mycobacterial infections. aphl.orgnih.govnih.gov For example, monoclonal antibodies or other binding molecules specific for the this compound-CD1c complex could be developed for use in immunoassays.
In the realm of host immunomodulation, this compound and its synthetic analogs hold potential for dissecting the intricacies of the immune response to mycobacteria. ipbs.frnih.govnih.govvu.edu.au By using these compounds to stimulate specific T-cell populations in vitro, researchers can investigate the downstream signaling pathways and effector functions of these cells. This knowledge is crucial for understanding how the host immune system controls mycobacterial infections and could inform the design of novel immunotherapeutic strategies. The ability to modulate the activity of specific T-cell subsets with defined lipid antigens offers a precise tool for probing the complexities of the immune response.
Q & A
Basic: What established methodologies are recommended for synthesizing C32-mycoketide, and how can yield and purity be optimized?
Methodological Answer:
Synthesis of this compound typically involves multi-step organic reactions, such as condensation or modular ketide chain elongation. Key steps include:
- Precursor Selection : Use enantiomerically pure starting materials to minimize stereochemical impurities.
- Catalysis : Optimize enzyme-mediated catalysis (e.g., polyketide synthases) or chemical catalysts (e.g., Lewis acids) to enhance reaction specificity .
- Purification : Employ gradient elution in HPLC with UV-Vis or MS detection to isolate high-purity fractions. Yield optimization may require iterative adjustment of reaction stoichiometry and temperature .
Data Consideration : Include a table comparing yields under varying conditions (e.g., solvent polarity, catalyst loading). Replicate trials ≥3 times to ensure reproducibility .
Advanced: How should researchers design experiments to investigate this compound’s bioactivity across diverse biological models?
Methodological Answer:
Adopt a PICO framework to structure hypotheses:
- Population : Target cell lines (e.g., cancer vs. non-cancerous) or in vivo models (e.g., murine).
- Intervention : Dose ranges of this compound, administered via controlled delivery (e.g., microinjection, osmotic pumps).
- Comparison : Negative controls (vehicle-only) and positive controls (known bioactive analogs).
- Outcome : Quantify biomarkers (e.g., apoptosis markers, cytokine levels) using ELISA or flow cytometry .
Statistical Rigor : Power analysis to determine sample size, and use ANOVA with post-hoc tests for multi-group comparisons. Pre-register protocols in repositories like ClinicalTrials.gov to mitigate bias .
Basic/Advanced: Which analytical techniques are most effective for characterizing this compound’s molecular structure, and how should conflicting data be resolved?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy : Assign stereochemistry via - and -NMR, comparing chemical shifts to databases (e.g., HMDB).
- X-ray Crystallography : Resolve absolute configuration for crystalline samples .
- Conflict Resolution : If spectral data contradicts literature (e.g., unexpected peaks), conduct:
Documentation : Publish raw spectra and crystallographic data in supplementary materials to enable peer validation .
Advanced: What strategies are recommended for conducting a systematic review of this compound literature to identify research gaps?
Methodological Answer:
- Search Strategy : Use Boolean operators in databases (PubMed, SciFinder) with terms like “this compound AND biosynthesis” or “bioactivity AND structure-activity relationship.” Limit results to peer-reviewed journals excluding preprints .
- Screening : Apply PRISMA guidelines for study selection, with two independent reviewers assessing eligibility. Use tools like Covidence for conflict resolution .
- Gap Analysis : Map findings using a SWOT table (Strengths, Weaknesses, Opportunities, Threats). For example, note inconsistent dosing regimes in in vivo studies or understudied metabolic pathways .
Advanced: How can mixed-methods approaches elucidate this compound’s biochemical mechanisms and ecological impacts?
Methodological Answer:
- Quantitative Phase : Perform dose-response assays (IC, EC) to quantify potency. Pair with metabolomics (LC-MS/MS) to identify affected pathways .
- Qualitative Phase : Conduct interviews or surveys with ecologists to assess environmental exposure risks. Use thematic analysis to code responses for emergent themes (e.g., biodegradation rates) .
- Integration : Triangulate data via joint displays, comparing mechanistic insights with ecological observations. Address discrepancies through iterative model refinement .
Advanced: What criteria should guide the formulation of novel hypotheses about this compound’s therapeutic potential?
Methodological Answer:
Apply the FINER framework :
- Feasible : Ensure access to sufficient lab resources (e.g., compound quantity ≥95% purity).
- Interesting : Align with funding priorities (e.g., antimicrobial resistance).
- Novel : Explore under-researched angles (e.g., synergistic effects with existing drugs).
- Ethical : Adhere to institutional review boards for in vivo studies .
- Relevant : Link to global health challenges (e.g., cancer, infectious diseases) .
Hypothesis Example : “this compound inhibits biofilm formation in Staphylococcus aureus via disruption of quorum-sensing pathways, as evidenced by reduced agr gene expression.”
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
